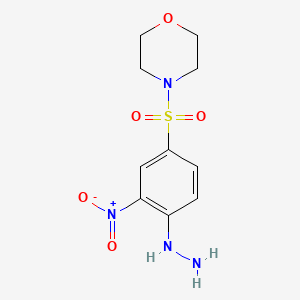

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine is a chemical compound with the molecular formula C10H14N4O5S and a molecular weight of 302.31 g/mol . It is primarily used in research and development due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves multiple steps, typically starting with the nitration of a suitable aromatic compound followed by sulfonation and subsequent hydrazine substitution. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk synthesis techniques to produce larger quantities of the compound for research purposes .

Analyse Des Réactions Chimiques

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, often forming new bonds with electrophilic centers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative .

Applications De Recherche Scientifique

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

Industry: It may be used in the development of new materials or chemical processes

Mécanisme D'action

The mechanism of action of 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine include:

4-(4-Aminophenylsulfonyl)morpholine: This compound has an amino group instead of a hydrazine group, which may result in different reactivity and biological activity.

4-(4-Nitrophenylsulfonyl)morpholine: Lacking the hydrazine group, this compound may not form the same covalent bonds with proteins or enzymes

Activité Biologique

4-(4-Hydrazinyl-3-nitrobenzenesulfonyl)morpholine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring substituted with a hydrazine and nitro group, which are known to influence its reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_{12N_4O_4S. Its structure includes:

- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Hydrazine group : Contributes to the compound's reactivity and potential biological activity.

- Nitro group : Known to enhance electrophilic character, which may play a role in its interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on structurally related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in human tumor xenografts, suggesting that the compound may possess similar properties.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymatic Activity : Compounds with hydrazine and nitro functionalities have been reported to inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs) and protein kinases.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This is a common mechanism observed in many antiproliferative agents.

Case Studies

- In vitro Studies : In vitro evaluations have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines such as HeLa and MDA-MB-231, with IC50 values ranging from 0.15 to 1.4 µM. These findings suggest that this compound may exhibit comparable efficacy.

- In vivo Models : Animal studies using xenograft models have shown that compounds with similar structures can effectively reduce tumor size and improve survival rates in treated subjects. This highlights the potential therapeutic applications of this compound.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Similar morpholine derivatives have shown good bioavailability due to their favorable physicochemical properties.

- Metabolism : The compound may undergo metabolic conversion in the liver, influencing its efficacy and safety profile.

- Toxicity : Preliminary toxicity assessments indicate that compounds with hydrazine moieties can exhibit acute toxicity; thus, careful evaluation is required during drug development.

Comparative Analysis Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C10H12N4O4S | C11H12FNO4S (similar sulfonamide) |

| Antiproliferative Activity | Significant against cancer cell lines | Potent HDAC inhibitors |

| Mechanism of Action | Enzyme inhibition, apoptosis induction | Similar mechanisms observed |

| IC50 Values (µM) | Expected < 1.5 | Ranges from 0.15 to 1.5 |

| Toxicity Profile | Requires evaluation; potential acute toxicity | Varies; some derivatives show low toxicity |

Propriétés

IUPAC Name |

(4-morpholin-4-ylsulfonyl-2-nitrophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O5S/c11-12-9-2-1-8(7-10(9)14(15)16)20(17,18)13-3-5-19-6-4-13/h1-2,7,12H,3-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSKVSQHZLLQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.